molecular formula C16H20N2O B2615135 N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide CAS No. 2097861-64-6

N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide

Cat. No. B2615135
M. Wt: 256.349
InChI Key: WJXMEFJWSOUAHX-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide, also known as AM-679, is a synthetic compound that belongs to the class of indole-based cannabinoids. It was first synthesized in 1998 by researchers at the pharmaceutical company Merck, Sharp & Dohme. Since then, AM-679 has been the subject of numerous scientific studies due to its potential therapeutic applications.

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Enaminone complexes of zinc and iron were synthesized, including variants of the compound . These complexes were tested against Escherichia coli and Staphylococcus aureus bacteria, revealing significant antibacterial activity for some complexes, suggesting potential as bactericides (Mahmud et al., 2010).

  • Non-cytotoxic Compounds with Mild Antibacterial Activity : A study synthesized novel enaminones, exploring their cytotoxic and antibacterial activities. The findings showed that these compounds are non-cytotoxic and exhibit mild or no antibacterial activity, which can be relevant for therapeutic applications (Cindrić et al., 2018).

  • Antitumor Activity Analysis : Research on a carboxamide derivative related to the compound, Sunitinib (DFDC), demonstrated its antitumor activity. The study employed density functional theory (DFT) and docking simulations to analyze its reactivity and potential biological impacts (Al‐Otaibi et al., 2022).

  • Potential in Marine Biology : A phenolic enamide was identified from a marine alga-derived endophytic fungus, showing potent activity against Staphylococcus aureus and harmful algal bloom species. This highlights the potential of similar compounds in marine biology and environmental applications (Li et al., 2015).

  • Cancer Imaging : A related compound, N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, was prepared for use as a positron emission tomography tracer for imaging cancer tyrosine kinase, indicating its potential in cancer diagnostics (Wang et al., 2005).

properties

IUPAC Name

N-[2-(1-methylindol-5-yl)ethyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-4-5-16(19)17-10-8-13-6-7-15-14(12-13)9-11-18(15)2/h3,6-7,9,11-12H,1,4-5,8,10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXMEFJWSOUAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide

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